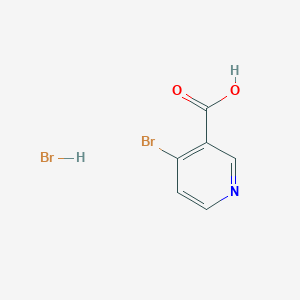

4-Bromonicotinic acid hydrobromide

描述

Contextualization within Halogenated Pyridine (B92270) Carboxylic Acid Derivatives

4-Bromonicotinic acid hydrobromide belongs to the broader class of halogenated pyridine carboxylic acids. This group of compounds is characterized by a pyridine ring substituted with both a halogen atom and a carboxylic acid group. The presence of the bromine atom and the carboxylic acid group on the pyridine ring significantly influences the molecule's electronic properties and reactivity. chemimpex.comchemimpex.com

The isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have historically been foundational in the development of a wide array of pharmaceuticals. nih.gov The addition of a halogen, such as bromine, to these structures creates new opportunities for synthetic transformations. Halogen atoms can alter the supramolecular assembly of co-crystals and can compete with or complement hydrogen bonding, leading to new molecular architectures. mdpi.com The position of the halogen and the carboxylic acid group on the pyridine ring is crucial in determining the compound's chemical behavior and its potential applications. nih.gov

Role as a Key Intermediate in Complex Molecular Synthesis

The true value of 4-Bromonicotinic acid and its hydrobromide salt in the scientific community lies in its role as a key intermediate for creating more complex molecules. chemimpex.comchemimpex.com The bromine atom at the 4-position of the pyridine ring makes the compound a versatile building block in organic synthesis. chemimpex.comchemimpex.com This enhanced reactivity is leveraged by chemists to introduce additional functional groups, facilitating the construction of intricate molecular frameworks. chemimpex.comchemimpex.com

This compound serves as a crucial starting material in the synthesis of a variety of bioactive molecules. chemimpex.comchemimpex.com Its applications are notable in the development of novel pharmaceuticals, particularly in the creation of compounds aimed at treating neurological disorders and cancers. chemimpex.comchemimpex.com Furthermore, it is utilized in the synthesis of agrochemicals, such as herbicides and pesticides. chemimpex.comchemimpex.com The ability to use this compound to build more complex structures underscores its importance in both medicinal and agricultural chemistry research. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-bromopyridine-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJXMELYTOXEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 4 Bromonicotinic Acid Hydrobromide

Synthesis of the Precursor: 4-Bromonicotinic Acid

The primary precursor, 4-bromonicotinic acid, is an aromatic carboxylic acid characterized by a bromine substituent at the 4-position of the pyridine (B92270) ring. chemimpex.com Its synthesis is a key focus of process development, with various routes explored to achieve optimal outcomes.

A common and effective strategy for synthesizing 4-bromonicotinic acid involves the carboxylation of a pre-existing halopyridine. This approach leverages the reactivity of the carbon-halogen bond to introduce a carboxyl group.

A crucial step in this synthetic route is the lithiation of a suitable bromopyridine precursor. This is typically achieved through a halogen-metal exchange reaction at very low temperatures to ensure selectivity and prevent unwanted side reactions. The process involves treating a dihalopyridine, such as 2,4-dibromopyridine (B189624) or 3,4-dibromopyridine, with a strong organolithium base like n-butyllithium (n-BuLi).

The reaction is conducted in an anhydrous aprotic solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), at temperatures as low as -78°C. researchgate.netresearchgate.net At this temperature, the organolithium reagent selectively replaces one of the bromine atoms with a lithium atom, forming a lithiated intermediate. The position of the lithiation can be controlled by the choice of starting material and reaction conditions. For instance, the lithiation of 3-bromopyridine (B30812) with n-BuLi can yield 3-lithiopyridine, which serves as a reactive intermediate for subsequent reactions. researchgate.net

| Parameter | Condition | Rationale |

| Reagent | n-Butyllithium (n-BuLi) | Strong base for halogen-metal exchange. |

| Substrate | Dihalopyridine (e.g., 3,4-dibromopyridine) | Provides the pyridine ring and a target for lithiation. |

| Temperature | -78 °C | Minimizes side reactions and ensures kinetic control. researchgate.netresearchgate.net |

| Solvent | Anhydrous Toluene or THF | Aprotic and compatible with organolithium reagents. researchgate.net |

Following the low-temperature lithiation, the resulting organolithium intermediate is immediately subjected to carboxylation. This is accomplished by reacting it with a source of carbon dioxide, most commonly solid carbon dioxide (dry ice). rsc.org The highly nucleophilic lithiated carbon attacks the electrophilic carbon of the CO₂, forming a lithium carboxylate salt.

The reaction mixture is then allowed to warm to room temperature. The final step is acidification, which is achieved by adding a strong acid, such as hydrochloric acid (HCl). diva-portal.org This protonates the carboxylate salt, yielding the desired 4-bromonicotinic acid, which can then be isolated from the reaction mixture.

Optimizing the synthesis of 4-bromonicotinic acid is essential for industrial applications. This involves a systematic investigation of reaction parameters to maximize the yield and purity of the final product. Key areas of optimization include the choice of solvents, reaction temperature, and purification methods.

Studies on similar syntheses have shown that solvent choice can dramatically impact yield. For example, in some multi-component reactions for creating carboxylic acids, using water as a solvent under microwave irradiation has led to significantly higher yields compared to organic solvents like ethanol (B145695). researchgate.net The optimization process often involves screening a variety of conditions, as detailed in the table below.

| Variable | Tested Conditions | Impact on Yield/Purity |

| Solvent | Water, Ethanol, Toluene | Can significantly alter reaction rates and yields. researchgate.net |

| Temperature | Reflux vs. Microwave Irradiation | Higher temperatures or microwave heating can accelerate reactions but may also promote side products. researchgate.net |

| Catalyst Load | Varied Equivalents | Increasing catalyst amounts can improve yield up to an optimal point. nih.gov |

| Purification | Recrystallization, Chromatography | Recrystallization from solvents like water or ethanol is a common method to enhance purity. chemicalbook.com |

Purification protocols are also critical for achieving high-purity 4-bromonicotinic acid. A standard method involves recrystallization from solvents such as water or ethanol, sometimes with the use of charcoal to remove colored impurities. chemicalbook.com The purity of the final product is typically assessed through techniques like melting point analysis and chromatography.

Multi-Step Carboxylation Routes from Halopyridines

Formation of 4-Bromonicotinic Acid Hydrobromide Salt

To enhance stability and modify its physical properties, 4-bromonicotinic acid is often converted into its hydrobromide salt. rsc.orgacs.org This involves a straightforward acid-base reaction followed by a controlled crystallization process.

The formation of the hydrobromide salt is achieved by reacting 4-bromonicotinic acid with hydrobromic acid (HBr). wikipedia.org Hydrobromic acid is a strong acid that readily protonates the nitrogen atom of the pyridine ring in 4-bromonicotinic acid. wikipedia.org This reaction results in the formation of the this compound salt.

Strategies for High-Yield Salt Formation and Isolation

The efficient synthesis of this compound hinges on effective salt formation and isolation techniques that ensure both high yield and purity. The conversion of 4-bromonicotinic acid to its hydrobromide salt is typically achieved by reacting the acid with hydrobromic acid (HBr).

A prevalent method involves treating an aqueous solution of 4-bromonicotinic acid with a concentrated solution of HBr. The resulting hydrobromide salt, being significantly less soluble in the aqueous medium, precipitates upon cooling. The yield can be optimized by controlling the concentration of the HBr solution and the final crystallization temperature.

An alternative approach utilizes a non-aqueous solvent system. In this method, gaseous hydrogen bromide is introduced into a solution of 4-bromonicotinic acid in an organic solvent like isopropanol (B130326) or diethyl ether. This causes the direct precipitation of the hydrobromide salt, which can streamline the subsequent drying process.

Isolation of the precipitated salt is performed using standard laboratory procedures, primarily vacuum filtration. The collected solid is then washed with a cold, non-polar solvent to eliminate impurities without significant product loss. The final step involves drying the product under vacuum to remove residual solvent. The rate of cooling during crystallization is a key parameter; slower cooling encourages the growth of larger, purer crystals that are easier to filter.

Considerations for Scalable Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reactor technology, process optimization, and waste minimization to ensure a safe, efficient, and economical process.

Continuous flow reactors present significant advantages over traditional batch reactors for large-scale production. chim.it Their high surface-area-to-volume ratio facilitates superior heat and mass transfer, which is critical for managing exothermic bromination reactions and preventing thermal runaway. chim.it This precise temperature control helps to minimize the formation of byproducts and enhance product purity. chim.it

In a continuous flow system, reactants are pumped through a network of tubes or reactors, and the reaction time is precisely controlled by the flow rate and reactor volume. chim.it This setup allows for consistent product quality and higher yields. chim.it The smaller reaction volumes inherent in flow chemistry also enhance safety, a crucial factor when handling hazardous reagents. chim.it The integration of real-time monitoring tools, such as in-line spectroscopy, enables immediate process adjustments to maintain optimal conditions. osti.gov The scalability of these systems allows for a smoother transition from laboratory-scale development to industrial production, with some systems capable of producing thousands of tons per year. chim.it

Industrial efficiency is maximized by optimizing the space-time yield—the amount of product generated per unit of reactor volume and time. This is achieved by fine-tuning parameters such as temperature, pressure, and reactant concentrations. researchgate.net

A primary challenge in the synthesis of 4-bromonicotinic acid is the prevention of side reactions, such as the formation of di-brominated species. Selectivity towards the desired product can be improved by carefully selecting the brominating agent and maintaining strict temperature control. The use of phase-transfer catalysts can also improve reaction rates and selectivity. A robust downstream processing strategy, including optimized recrystallization or chromatography techniques, is essential for removing impurities and ensuring the final product meets stringent purity standards.

Green Chemistry Approaches in Synthetic Design

Incorporating green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint by using safer solvents and more efficient reaction methods.

A key goal of green chemistry is to eliminate the use of hazardous organic solvents. acgpubs.org Solvent-free bromination offers a sustainable alternative by mixing reactants directly, often in the melt phase or by using a grinding auxiliary. beilstein-journals.orgnih.govresearchgate.net This approach simplifies the workup process, reduces waste, and lowers environmental risks. researchgate.net For instance, solid brominating agents like N-bromosuccinimide (NBS) can be used in solvent-free conditions, initiated by thermal energy. acgpubs.orgrsc.org Research has demonstrated the successful bromination of various aromatic compounds under solvent-free conditions, highlighting the potential for broader application. researchgate.netrsc.org

Mechanochemistry, which uses mechanical force from methods like ball milling to drive chemical reactions, is a promising solvent-free technique. beilstein-journals.orgbeilstein-journals.orgnih.gov By grinding solid reactants together, chemical transformations can be achieved at room temperature without any solvent, leading to faster reaction times and higher yields. beilstein-journals.orgbeilstein-journals.org This method is still being explored for the synthesis of halogenated arenes but has shown success in the halogenation of various organic substrates using N-halosuccinimides. beilstein-journals.orgbeilstein-journals.orgnih.gov The formation of the hydrobromide salt could potentially be integrated into a one-pot mechanochemical process. otago.ac.nz

Research Findings on Synthetic Methodologies

| Methodology | Key Features | Advantages | Challenges/Considerations |

| High-Yield Salt Formation | Use of aqueous HBr or gaseous HBr in organic solvents. | High precipitation yield, established methods. | Control of crystallization temperature and rate is crucial for purity and yield. |

| Continuous Flow Reactors | Excellent heat/mass transfer, precise control of reaction parameters. chim.it | Enhanced safety, higher and consistent yields, easier scalability. chim.itscispace.com | Initial setup cost, requires expertise in flow chemistry. osti.gov |

| Solvent-Free Bromination | Reactions conducted without solvents, often in the melt phase or with grinding. beilstein-journals.orgrsc.org | Reduced environmental impact, simplified workup, cost savings. acgpubs.orgnih.govresearchgate.netresearchgate.net | May require higher temperatures; substrate and reagent compatibility. |

| Mechanochemical Activation | Use of mechanical force (ball milling) to induce reactions. beilstein-journals.orgbeilstein-journals.org | Solvent-free, high efficiency, can enable novel reactivity. nih.gov | Scalability can be a challenge; optimization of milling parameters is required. otago.ac.nz |

Chemical Reactivity and Mechanistic Pathways of 4 Bromonicotinic Acid Hydrobromide

Nucleophilic Aromatic Substitution Reactions at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 4-bromonicotinic acid hydrobromide is a key reaction class. wikipedia.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the carboxylic acid group, activates the ring towards attack by nucleophiles. wikipedia.org This activation is particularly pronounced at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). researchgate.net

Regioselective Displacement of the Bromine Atom

The bromine atom at the 4-position of the pyridine ring is the primary site for nucleophilic attack. This regioselectivity is dictated by the electronic properties of the pyridine ring. The nitrogen atom delocalizes electron density away from the 4-position, creating a partial positive charge that attracts nucleophiles. researchgate.net This makes the carbon atom at the 4-position more susceptible to nucleophilic attack compared to other positions on the ring. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the 4-position often has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, further indicating its favorability for nucleophilic attack. nih.gov

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Piperidine)

This compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding 4-amino-substituted nicotinic acid derivatives. These reactions typically proceed via an SNAr mechanism. wikipedia.org The nucleophilic amine attacks the electron-deficient carbon at the 4-position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups on the ring. libretexts.org Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the final product. libretexts.org

The reaction with amines is often carried out in the presence of a base to neutralize the hydrobromic acid byproduct formed during the reaction. libretexts.org The strength of the amine nucleophile plays a significant role in the reaction rate; more basic and less sterically hindered amines generally react faster. libretexts.orglibretexts.org

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Product |

| Ammonia | 4-Aminonicotinic acid |

| Piperidine | 4-(Piperidin-1-yl)nicotinic acid |

| Aniline | 4-(Phenylamino)nicotinic acid |

Reactions with Oxygen and Sulfur-Containing Nucleophiles (e.g., Alkoxides, Thiols)

Similar to nitrogen nucleophiles, oxygen and sulfur-containing nucleophiles can also displace the bromine atom. Alkoxides (RO⁻) and thiolates (RS⁻) are potent nucleophiles that react with this compound to yield 4-alkoxy- and 4-thio-substituted nicotinic acids, respectively.

The reactivity of these nucleophiles generally follows their nucleophilicity, with thiolates being more nucleophilic than alkoxides in many solvent systems. libretexts.org The reactions are typically conducted under basic conditions to generate the anionic nucleophile and to neutralize the resulting hydrobromic acid.

Table 2: Examples of Reactions with Oxygen and Sulfur-Containing Nucleophiles

| Nucleophile | Product |

| Sodium methoxide | 4-Methoxynicotinic acid |

| Sodium ethanethiolate | 4-(Ethylthio)nicotinic acid |

Influence of Reaction Conditions on Selectivity and Efficiency

Several factors influence the outcome of nucleophilic aromatic substitution on this compound:

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are often preferred for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus increasing its reactivity. libretexts.orglumenlearning.com Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. libretexts.org

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature is dependent on the specific reactants and solvent used.

Leaving Group: The nature of the leaving group affects the reaction rate. In nucleophilic aromatic substitution, the rate-determining step is typically the formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order is often F > Cl > Br > I, which is the reverse of what is observed in SN2 reactions where bond breaking is more critical. masterorganicchemistry.com

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. libretexts.orglumenlearning.com Negatively charged nucleophiles are generally more potent than their neutral counterparts. libretexts.orgsavemyexams.com

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound offers another site for chemical modification.

Esterification Reactions for Diverse Derivatives

Esterification is a common transformation of the carboxylic acid group, leading to the formation of a wide range of ester derivatives. The Fischer esterification is a classic method where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or a combination of triphenylphosphine (B44618) and N-bromosuccinimide (NBS) can be used to activate the carboxyl group, making it more susceptible to attack by an alcohol. researchgate.net These methods are particularly useful for synthesizing esters from less reactive alcohols or when sensitive functional groups are present in the molecule. researchgate.net

Table 3: Common Esterification Methods

| Method | Reagents | Description |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction driven by excess alcohol. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for a variety of alcohols. organic-chemistry.org |

| Appel-type Reaction | Alcohol, Triphenylphosphine, NBS | Activation of the carboxylic acid for reaction with alcohol. researchgate.net |

Amidation Reactions for Advanced Scaffolds

The transformation of carboxylic acids into amides is a cornerstone of organic synthesis, particularly in the creation of pharmaceuticals and other bioactive molecules. catalyticamidation.inforesearchgate.net this compound, possessing both a carboxylic acid and a pyridine ring, serves as a valuable building block for complex molecular architectures. The direct amidation of carboxylic acids, while seemingly straightforward, often requires catalysts to proceed efficiently, as the direct reaction between a carboxylic acid and an amine is often inefficient and generates water as a byproduct. catalyticamidation.info

Catalytic systems, particularly those involving boric acid and its derivatives, have gained significant attention for their ability to facilitate these transformations. orgsyn.orgresearchgate.net Boric acid catalysts are attractive due to their low cost and environmental friendliness. orgsyn.org The mechanism of boronic acid-catalyzed amidation is thought to involve the formation of an acyloxyboronic acid intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. nih.gov Computational studies have suggested that the reaction proceeds through a tetrahedral acyloxyboronate species, with the cleavage of the C-O bond being the rate-determining step. nih.gov The efficiency of these catalysts can be influenced by the steric and electronic properties of the substituents on the boronic acid. nih.gov For instance, the use of ortho-iodophenylboronic acid has shown high catalytic activity, which is attributed to both steric effects and orbital interactions between the iodine and boron atoms. nih.gov

The development of advanced scaffolds often involves the synthesis of bioactive amides. nih.govresearchgate.net Catalytic methods, such as those employing a combination of a Lewis acid (like a Scandium-based catalyst) and a Brønsted base, can be used to deprotonate amide N-H bonds, allowing for further functionalization. nih.gov This approach enables the introduction of various functional handles, such as alkynes or azides, which are useful for creating drug conjugates through click chemistry. nih.gov

Interactive Table: Catalysts and Conditions for Amidation Reactions

| Catalyst System | Reactants | Conditions | Key Features |

|---|---|---|---|

| Boronic Acids | Carboxylic Acids, Amines | Typically requires removal of water (e.g., molecular sieves) | Forms acyloxyboronic acid intermediate; efficiency depends on boronic acid structure. nih.gov |

| Boric Acid | Carboxylic Acids, Amines | Green and inexpensive catalyst. orgsyn.org | Can be used for the synthesis of active pharmaceutical ingredients. orgsyn.org |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations due to its aryl bromide moiety.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgyoutube.com This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. libretexts.org The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The reaction begins with the oxidative addition of the aryl halide (in this case, 4-bromonicotinic acid) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step, with the reactivity of the halide decreasing in the order I > Br > Cl. libretexts.org The next step, transmetalation, involves the transfer of the organic group from the organoboron reagent (like a boronic acid) to the palladium(II) complex. libretexts.org This step is typically facilitated by a base. youtube.com Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

The choice of ligands, base, and solvent can significantly impact the efficiency and selectivity of the Suzuki-Miyaura reaction. rsc.orgresearchgate.netresearchgate.net For instance, various arylboronic acids bearing both electron-donating and electron-withdrawing substituents can be successfully coupled with aryl halides. researchgate.net

Interactive Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. libretexts.org | Aryl Halide, Pd(0) complex | Aryl-Pd(II)-Halide complex |

| Transmetalation | The organic group is transferred from the boronic acid to the Pd(II) complex. libretexts.org | Aryl-Pd(II)-Halide, Organoboron reagent, Base | Diaryl-Pd(II) complex |

Copper-catalyzed reactions, particularly the Ullmann condensation, are pivotal for forming carbon-nitrogen (C-N) bonds. wikipedia.orgwikipedia.org These reactions are essential for synthesizing N-aryl compounds, which are prevalent in many biologically active molecules. The traditional Ullmann reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of copper. wikipedia.orgorganic-chemistry.org

The mechanism of the Ullmann C-N coupling is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org While the exact mechanism has been a subject of study, it is generally accepted to differ from the oxidative addition/reductive elimination pathway common in palladium catalysis, as copper(III) intermediates are less common. wikipedia.org Modern variations of the Ullmann reaction often employ soluble copper catalysts with ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org

Recent mechanistic studies have shed more light on the intricacies of copper-catalyzed C-N bond formation. nih.govnih.gov It has been proposed that copper(III)-aryl species can be key intermediates in these reactions. nih.gov The C-N bond formation can proceed through either a reductive elimination or a nucleophilic aromatic substitution (SNAr) type mechanism. nih.gov Experimental evidence, such as a positive entropy of activation, can suggest a dissociative, unimolecular reductive elimination pathway. nih.gov

Decarboxylative Halogenation and Related Processes (for related nicotinic acids)

Decarboxylative halogenation is a transformation that replaces a carboxylic acid group with a halogen. While this section focuses on related nicotinic acids, the principles can be extended to understand the potential reactivity of 4-bromonicotinic acid under similar conditions.

Recent research has demonstrated that the decarboxylative halogenation of (hetero)aryl carboxylic acids can proceed through a radical pathway. princeton.eduthieme-connect.de This approach allows for the synthesis of aryl halides from abundant carboxylic acid precursors. princeton.edu The mechanism often involves the generation of an aryl radical intermediate, which can then be trapped by a halogen source. princeton.edu For instance, a copper-catalyzed method can utilize a ligand-to-metal charge transfer (LMCT) process to generate the aryl radical. princeton.edu This radical can then undergo atom transfer to form bromo- or iodoarenes, or it can be captured by copper and undergo reductive elimination to yield chloro- or fluoroarenes. princeton.edu

Investigations into metal-free decarboxylative halogenation of azaheteroarenes have also pointed towards a radical mechanism. thieme-connect.de Experimental evidence, such as studies using 1H NMR, suggests that acidic substrates can activate reagents like N-bromosuccinimide (NBS), initiating the radical process. thieme-connect.de The formation of a parent arene as a byproduct can indicate that hydrogen atom transfer (HAT) from the solvent to the aryl radical can compete with the desired halogen atom transfer. princeton.edu

In contrast to stepwise radical pathways, concerted mechanisms have also been proposed for certain halodecarboxylation reactions. For instance, in the decarboxylative cyanation of carboxylic acids, a concerted mechanism is suggested for the reaction of radicals with certain hypervalent iodine reagents, as opposed to the more commonly assumed addition-elimination process. rsc.org This highlights that the specific reagents and conditions can dictate the operative mechanistic pathway. The study of these different mechanisms is crucial for developing selective and efficient halogenation methods. princeton.edu

Substrate Scope and Positional Effects

The reactivity of this compound in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is significantly influenced by the nature of the coupling partner and the inherent positional effects of the substituents on the pyridine ring.

The pyridine ring, being electron-deficient, generally makes the attached bromine atom at the 4-position a good leaving group for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C4-Br bond, facilitating oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. libretexts.orgyonedalabs.com

Suzuki-Miyaura Coupling:

In Suzuki-Miyaura coupling reactions, this compound can be coupled with a variety of aryl and heteroaryl boronic acids. The success and yield of these reactions are dependent on the electronic and steric properties of the boronic acid. Generally, electron-rich boronic acids tend to provide better yields compared to electron-deficient ones. mdpi.com This is attributed to the faster transmetalation step with more nucleophilic organoboron reagents.

The carboxylic acid group at the 3-position can exert a directing influence on the reaction. While the primary electronic activation for nucleophilic substitution is at the 4-position due to the bromine atom, the carboxylic acid can influence the coordination of the palladium catalyst. In related systems, such as dihalonicotinic acids, the carboxylate has been shown to act as a tunable directing group, influencing regioselectivity. organic-chemistry.org For 4-bromonicotinic acid, the proximity of the carboxylic acid to the reaction center can modulate catalyst binding and reactivity.

A representative, though not exhaustive, substrate scope for the Suzuki-Miyaura coupling of a compound similar to 4-bromonicotinic acid, such as a bromopyridine derivative, is presented in the interactive table below. The yields are illustrative and based on findings for related substrates in the literature. mdpi.comresearchgate.net

| Boronic Acid Partner | Product | Reported Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 4-Phenylnicotinic acid | 85-95 | researchgate.net |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)nicotinic acid | 90-98 | mdpi.com |

| 4-Trifluoromethylphenylboronic acid | 4-(4-Trifluoromethylphenyl)nicotinic acid | 70-80 | mdpi.com |

| 2-Thiopheneboronic acid | 4-(2-Thienyl)nicotinic acid | 80-90 | researchgate.net |

| 3-Furylboronic acid | 4-(3-Furyl)nicotinic acid | 75-85 | researchgate.net |

Heck Reaction:

In the Heck reaction, this compound can be coupled with various alkenes. The reaction typically proceeds well with both electron-rich and electron-poor alkenes, although the specific reaction conditions may need to be optimized for each substrate. The formation of the substituted alkene product is a result of the palladium-catalyzed addition of the pyridyl group across the double bond of the alkene. acs.orglibretexts.orgorganic-chemistry.org

The positional effects of the bromo and carboxyl groups are also at play in the Heck reaction. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step. The regioselectivity of the alkene insertion is influenced by both electronic and steric factors of the alkene substrate.

Below is an interactive data table illustrating the potential substrate scope of a bromopyridine derivative in the Heck reaction with various alkenes, based on reported literature for similar compounds. libretexts.orgorganic-chemistry.org

| Alkene Partner | Product | Reported Yield (%) | Reference |

|---|---|---|---|

| Styrene | (E)-4-(2-phenylethenyl)nicotinic acid | 80-90 | libretexts.org |

| n-Butyl acrylate | (E)-Butyl 3-(pyridin-4-yl)acrylate | 75-85 | organic-chemistry.org |

| 1-Octene | 4-(Oct-1-en-1-yl)nicotinic acid | 60-70 | libretexts.org |

| Cyclohexene | 4-(Cyclohex-1-en-1-yl)nicotinic acid | 50-60 | organic-chemistry.org |

Role of Counterions in Reaction Mechanisms

The protonation of the pyridine nitrogen has several consequences. Firstly, it increases the electron-deficient character of the pyridine ring, which can further activate the C4-Br bond towards oxidative addition. However, the presence of the pyridinium (B92312) salt can also lead to challenges. The pyridinium nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of less active catalytic species. rsc.orgresearchgate.net

The bromide counterion can also directly participate in the catalytic cycle. Halide anions are known to influence the rate and selectivity of palladium-catalyzed reactions. They can coordinate to the palladium center at various stages of the catalytic cycle, affecting the stability of intermediates and the rates of elementary steps such as transmetalation and reductive elimination. For instance, the coordination of a bromide ion to the palladium(II) intermediate can influence the ease of displacement by the incoming organoboron or alkene substrate.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton NMR analysis of 4-Bromonicotinic acid, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals three distinct signals corresponding to the protons on the pyridine (B92270) ring. A U.S. Patent details the synthesis of 4-Bromonicotinic acid from 4-bromopyridine (B75155) hydrochloride and reports the characteristic shifts for the resulting free acid. libretexts.org The downfield chemical shifts are indicative of their attachment to an electron-deficient aromatic system.

The proton attached to the carbon adjacent to both the nitrogen and the bromine (C2) appears as a singlet at 8.88 ppm. The proton at the C6 position, adjacent to the nitrogen, is observed as a doublet at 8.53 ppm, with a coupling constant (J) of 5.4 Hz, due to its interaction with the neighboring proton at C5. The C5 proton, in turn, appears as a doublet at 7.84 ppm, also with a J value of 5.4 Hz, resulting from its coupling with the C6 proton. The presence of the hydrobromide would likely cause further downfield shifts for these protons due to the increased deshielding from the protonated pyridinium (B92312) nitrogen.

¹H NMR Spectral Data of 4-Bromonicotinic Acid in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.88 | s (singlet) | - | H-2 |

| 8.53 | d (doublet) | 5.4 | H-6 |

| 7.84 | d (doublet) | 5.4 | H-5 |

Data sourced from a U.S. Patent describing the synthesis of the compound. libretexts.org

The carbon of the carboxylic acid group (C=O) is expected to appear in the most downfield region, typically between 165-185 ppm. The aromatic carbons of the pyridine ring would resonate between approximately 120-160 ppm. The carbon atom bonded to the bromine (C4) would be significantly influenced by the "heavy atom effect," which can make its prediction less precise without empirical data. stackexchange.com The other pyridine carbons (C2, C3, C5, C6) will have shifts influenced by their position relative to the nitrogen atom and the carboxyl and bromo substituents.

Predicted ¹³C NMR Chemical Shift Ranges for 4-Bromonicotinic Acid

| Carbon Atom | Predicted Chemical Shift (δ) ppm Range |

| C=O (Carboxylic Acid) | 165 - 185 |

| C-Br (C4) | 115 - 135 (Broadly estimated) |

| Aromatic Carbons (C2, C3, C5, C6) | 120 - 160 |

Ranges are based on typical values for substituted pyridines and carboxylic acids. libretexts.orgoregonstate.edu

Specific 2D NMR experimental data for 4-Bromonicotinic acid hydrobromide are not publicly documented. However, techniques such as COSY (Correlation Spectroscopy) would be used to confirm the ¹H-¹H coupling between the protons at C5 and C6. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for unambiguously assigning the ¹H and ¹³C signals by correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would definitively link the proton and carbon skeletons and confirm the substitution pattern of the pyridine ring.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. While a specific spectrum for this compound is not available, the key characteristic absorption bands can be predicted. libretexts.orgpressbooks.pubmaricopa.edulibretexts.org

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is typically broadened by hydrogen bonding. libretexts.org The C=O (carbonyl) stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org Aromatic C=C and C=N stretching vibrations within the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to show a signal in the lower frequency "fingerprint region," typically between 500-700 cm⁻¹.

Expected Key IR Absorption Bands for 4-Bromonicotinic Acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Sharp, Strong |

| C=C, C=N stretch (Aromatic) | 1400 - 1600 | Medium-Weak |

| C-Br stretch | 500 - 700 | Medium-Weak |

Frequencies are based on standard IR correlation tables. libretexts.orgmaricopa.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the synthesis of 4-Bromonicotinic acid, mass spectrometry confirmed the formation of the product with an observed protonated molecular ion [M+H]⁺ at m/z 202. libretexts.org This corresponds to the molecular weight of the free acid (202.01 g/mol ).

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum would show two peaks of almost equal intensity for the molecular ion, one at m/z 202 (for the ⁷⁹Br-containing molecule) and another at m/z 204 (for the ⁸¹Br-containing molecule).

While specific HRMS data for this compound is not found in the reviewed literature, this technique would be used to determine the exact mass of the molecular ion with very high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's chemical composition and distinguishing it from other compounds with the same nominal mass. For the [M+H]⁺ ion of 4-Bromonicotinic acid (C₆H₅⁷⁹BrNO₂), the calculated exact mass would be very close to 201.9546 Da.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule when it absorbs UV or visible light. libretexts.org This absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.orglibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

In organic molecules, the most common electronic transitions involve the movement of n (non-bonding) or π (pi) electrons to an excited π* (pi-antibonding) state. shu.ac.uk These n → π* and π → π* transitions are of particular interest as their absorption peaks typically fall within the experimentally convenient range of 200-700 nm. shu.ac.uk The pyridine ring and the carboxylic acid group in 4-Bromonicotinic acid constitute a conjugated π-system, making it well-suited for UV-Vis analysis.

The absorption of UV radiation by this compound leads to distinct electronic transitions. The π → π* transitions, which are generally more intense, and the n → π* transitions, which are typically less intense, can be identified by their characteristic absorption maxima (λmax). The solvent environment can influence the position of these absorption bands; for instance, increasing solvent polarity often causes a hypsochromic (blue) shift in n → π* transitions and can cause a bathochromic (red) shift in π → π* transitions. shu.ac.uk

Table 1: Expected Electronic Transitions for 4-Bromonicotinic Acid Moiety

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 200 - 400 | 1,000 - 10,000 |

| n → π* | 250 - 450 | 10 - 100 |

Note: The exact values can vary based on solvent and specific experimental conditions.

X-ray Crystallography for Solid-State Structural Determination

For this compound, X-ray diffraction analysis would reveal the solid-state structure, confirming the protonation of the pyridine nitrogen by the hydrobromic acid and detailing the geometry of the cation and the position of the bromide anion.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Hydrogen Bonding: A significant feature in the crystal structure of similar compounds is the formation of hydrogen bonds. researchgate.netnih.gov In the case of this compound, the protonated pyridinium nitrogen (N-H⁺) and the carboxylic acid group (O-H) are strong hydrogen bond donors. The bromide anion (Br⁻) and the carbonyl oxygen of the carboxylic acid are potential hydrogen bond acceptors. It is highly probable that strong N-H⁺···Br⁻ and O-H···Br⁻ hydrogen bonds are formed. researchgate.netnsf.gov In some related structures, instead of forming carboxylic acid dimers, the O-H group preferentially forms a hydrogen bond with the halide anion. nsf.gov

Halogen Bonding: Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site. In some crystal structures containing bromine, Br···Br or Br···π interactions are observed, contributing to the supramolecular architecture. mdpi.com The bromine atom in this compound could potentially participate in such interactions, further influencing the crystal packing.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H⁺ (Pyridinium) | Br⁻ |

| Hydrogen Bond | O-H (Carboxylic Acid) | Br⁻ |

| Hydrogen Bond | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) |

| Halogen Bond | C-Br | O=C (Carboxylic Acid) |

| Halogen Bond | C-Br | Br⁻ |

Elucidation of Crystal Packing Motifs

The combination of intermolecular interactions, such as hydrogen and halogen bonds, leads to the formation of specific, repeating patterns known as crystal packing motifs. These motifs describe how molecules are organized in one, two, or three dimensions.

In similar structures, hydrogen bonds often link molecules into chains or sheets. researchgate.netresearchgate.net For instance, N-H⁺···Br⁻ and O-H···Br⁻ interactions could form a two-dimensional network. researchgate.netnih.gov The interplay of these hydrogen bonds with potential π-π stacking interactions between the pyridine rings can lead to more complex three-dimensional architectures. researchgate.net The specific arrangement of molecules, whether it be a head-to-tail arrangement or the formation of dimers, is a direct consequence of the strength and directionality of these non-covalent forces. researchgate.net The study of these packing motifs is crucial for understanding the physical properties of the solid material.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromonicotinic acid |

Computational and Theoretical Studies on 4 Bromonicotinic Acid Hydrobromide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the prediction of molecular structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. A key advantage of DFT is its balance of computational cost and accuracy, making it a workhorse in quantum chemistry.

For 4-Bromonicotinic acid hydrobromide, a DFT calculation would begin with a proposed initial structure. The geometry would then be optimized to find the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of the atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)) is crucial for obtaining reliable results that correlate well with experimental data. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electrostatic Potential (ESP) Maps and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with colors typically ranging from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions). ESP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, one would expect negative potential near the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine (B92270) ring, indicating susceptibility to electrophilic attack. Positive potential would likely be found around the acidic hydrogen.

Fukui function analysis is a more quantitative method derived from DFT to identify reactive sites. It describes the change in electron density at a given point in the molecule when the total number of electrons is changed. This analysis helps to pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method provides detailed insights into the electronic interactions within a molecule, such as hyperconjugation, which involves charge delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Table 2: Hypothetical NBO Analysis Data

This table shows examples of donor-acceptor interactions and their stabilization energies that could be identified in this compound. The values are purely hypothetical.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C=C) | 3.5 |

| LP (N) | σ* (C-Br) | 1.2 |

| π (C=C) | π* (C=O) | 15.8 |

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, which can be difficult to observe experimentally.

Transition State Characterization and Reaction Pathway Elucidation

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state (TS). Computational modeling allows for the precise location and characterization of these transition state structures. By identifying the TS, chemists can calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed.

For a potential reaction involving this compound, such as a nucleophilic substitution, computational chemists would model the entire reaction coordinate. This involves mapping the energy of the system as the reactants approach each other, form the transition state, and then resolve into products. This elucidation of the reaction pathway provides a detailed understanding of the reaction mechanism, including the feasibility of the reaction and the factors that influence its rate.

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent medium can significantly influence the electronic properties and reactivity of a solute molecule. In the case of this compound, the polarity of the solvent is expected to play a crucial role. Computational studies on similar molecules, like nicotinic acid and its derivatives, have demonstrated that solvent effects can alter molecular stability, binding energies, and the energy of frontier molecular orbitals (HOMO and LUMO). jocpr.comresearchgate.netresearchgate.net

For instance, in polar solvents, it is anticipated that the ionic interactions of the hydrobromide salt would be stabilized, potentially leading to a higher energy gap between the HOMO and LUMO. This increased energy gap generally correlates with greater stability and lower reactivity. bldpharm.com Conversely, in non-polar solvents, the compound might exhibit different conformational preferences and reactivity patterns. The reactivity of this compound is also tied to the distribution of electrostatic potential on its surface, which is modulated by the solvent. The bromine atom, the carboxylic acid group, and the protonated pyridine ring are all sites susceptible to solvent interactions, which in turn can affect their reactivity in chemical transformations.

Theoretical models such as the Polarizable Continuum Model (PCM) are often employed to simulate these solvent effects. By treating the solvent as a continuous dielectric medium, these calculations can predict changes in spectroscopic properties and reactivity descriptors in various environments. Studies on analogous compounds suggest that increasing solvent polarity generally leads to a decrease in binding energy for complexes formed through hydrogen bonding. researchgate.net

Table 1: Predicted Solvent Effects on Electronic Properties of this compound (Inferred from Analogous Compounds)

| Property | Effect of Increasing Solvent Polarity | Relevant Studies on Analogous Compounds |

| Stability | Likely to increase due to stabilization of the ionic hydrobromide form. | researchgate.netbldpharm.com |

| HOMO-LUMO Gap | Expected to increase. | bldpharm.com |

| Reactivity | May decrease with increased stability. | bldpharm.com |

| Hydrogen Bond Strength | May decrease for intermolecular hydrogen bonds. | researchgate.net |

This table is based on general trends observed in computational studies of related organic molecules and represents predicted effects.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of this compound is expected to be dominated by a network of strong intermolecular interactions, primarily hydrogen bonds and halogen bonds. These interactions dictate the crystal packing and ultimately influence the material's physical properties.

Hydrogen Bonding:

The presence of a carboxylic acid group and a protonated pyridine ring makes this compound a potent hydrogen bond donor. The bromide anion, in turn, is an effective hydrogen bond acceptor. Therefore, strong N⁺-H···Br⁻ and O-H···Br⁻ hydrogen bonds are anticipated to be key features in its crystal lattice. Computational studies on nicotinic acid and its salts have extensively characterized the geometry and energetics of such hydrogen bonds. jocpr.comnih.govnih.govfrontiersin.org These interactions are crucial in forming the primary supramolecular synthons that build the crystal structure. The carboxylic acid groups may also form dimeric structures through O-H···O hydrogen bonds, a common motif in carboxylic acids.

Halogen Bonding:

Table 2: Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) C-X···A | References on Analogous Systems |

| Hydrogen Bond | N⁺-H (Pyridine) | Br⁻ | ~3.1 - 3.4 | ~160 - 180 | nih.govnih.gov |

| Hydrogen Bond | O-H (Carboxyl) | Br⁻ | ~3.0 - 3.3 | ~160 - 180 | nih.govnih.gov |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | ~2.6 - 2.8 | ~170 - 180 | frontiersin.org |

| Halogen Bond | C-Br | O=C (Carboxyl) | ~3.0 - 3.4 | ~160 - 175 | nih.gov |

| Halogen Bond | C-Br | Br⁻ | ~3.3 - 3.6 | ~165 - 180 | nih.govacs.org |

The data in this table are typical values derived from computational and crystallographic studies of compounds with similar functional groups and interactions.

Applications in Advanced Organic Synthesis and Molecular Design

Building Block for Nitrogen-Containing Heterocyclic Systems

The structure of 4-bromonicotinic acid, also known as 4-bromo-3-pyridinecarboxylic acid, is integral to the synthesis of a wide array of nitrogen-containing heterocycles. chemicalbook.com These heterocyclic scaffolds are prominent in medicinal chemistry and are found in numerous pharmacologically active compounds. google.com

4-Bromonicotinic acid is a key reactant in the synthesis of complex, fused polycyclic systems. One notable example is its use in a palladium-catalyzed cascade cyclization to produce fused hexacyclic scaffolds containing an indolo[2,1-a]isoquinoline core. In this process, the reaction of an alkene-tethered aryl halide with 4-bromonicotinic acid results in the formation of three new carbon-carbon bonds. The reaction proceeds through a sequence involving intramolecular carbopalladation, C-H bond activation, and decarboxylation, demonstrating the utility of 4-bromonicotinic acid in building intricate, multi-ring structures. The reaction has been shown to be effective, providing the desired fused hexacyclic product in a 70% yield.

The halogenated pyridine (B92270) carboxylic acid motif, offered by 4-bromonicotinic acid, is frequently incorporated into larger molecules using powerful cross-coupling reactions. The bromine atom at the 4-position is particularly amenable to such transformations.

Key strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a primary method for forming new carbon-carbon bonds. 4-Bromonicotinic acid or its ester derivatives can be coupled with various aryl or heteroaryl boronic acids. For instance, it has been used in the synthesis of thiadiazolyl derivatives, which act as DNA polymerase theta inhibitors, by coupling with boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl2 or Pd(PPh3)4. google.com This reaction is fundamental in creating biaryl structures, which are common in pharmacologically active molecules. smolecule.comgoogleapis.com

Ullmann Coupling: This copper-catalyzed reaction provides a means to form carbon-nitrogen or carbon-oxygen bonds. An example is the coupling of 4-bromonicotinic acid with imidazole, although direct coupling can present challenges. nottingham.ac.uk

Other Palladium-Catalyzed Couplings: The bromine atom can also be replaced through reactions with protected amines in the presence of a palladium catalyst, expanding the range of accessible derivatives. googleapis.com

These cross-coupling strategies are essential for leveraging the structure of 4-bromonicotinic acid, allowing chemists to strategically link it to other molecular fragments.

| Incorporation Strategy | Reaction Type | Catalyst/Reagents | Bond Formed | Example Application | Reference |

| Suzuki-Miyaura Coupling | Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃ | C-C | Synthesis of thiadiazolyl derivatives | google.com |

| Suzuki-Miyaura Coupling | Cross-Coupling | Pd(PPh₃)₄, Base | C-C | Synthesis of biaryl compounds | smolecule.com |

| Ullmann Coupling | Cross-Coupling | Copper-based | C-N | Coupling with imidazole | nottingham.ac.uk |

| Amine Coupling | Cross-Coupling | Palladium-based | C-N | Reaction with protected amines | googleapis.com |

Precursor for Complex Molecular Architectures

Beyond fused systems, 4-bromonicotinic acid is a precursor for a variety of complex molecules and modified derivatives of nicotinic acid.

The utility of 4-bromonicotinic acid extends to the assembly of elaborate polycyclic frameworks. As previously mentioned, it is a competent substrate in a palladium-catalyzed cascade reaction that generates fused hexacyclic indolo[2,1-a]isoquinoline derivatives. This transformation highlights its role in reactions that rapidly build molecular complexity, moving from a simple monocyclic pyridine derivative to a complex six-ring system in a single synthetic sequence. Such strategies are highly valuable in the efficient construction of novel and intricate molecular scaffolds.

4-Bromonicotinic acid is a versatile starting point for producing a wide range of modified nicotinic acid derivatives through reactions involving either the bromine atom or the carboxylic acid group.

Examples of such derivatization include:

Esterification: The carboxylic acid group can be readily converted to an ester, such as methyl 4-bromonicotinate. This is typically achieved by reacting 4-bromonicotinic acid with a halogenating agent like oxalyl chloride to form the acid chloride, followed by the addition of an alcohol, for example, methanol. googleapis.com

Alkylation and Esterification: Derivatives can be created by modifying the pyridine ring in addition to esterification. For example, ethyl 4-bromo-2-methylnicotinate can be synthesized from 4-bromonicotinic acid via alkylation. smolecule.com

Amidation: The acid can be converted to amides, which serve as key intermediates. For instance, it is a precursor in the synthesis of bicyclic heterocycle-substituted pyridyl compounds that function as kinase modulators. google.com

Synthesis of Azine Derivatives: 4-Bromonicotinic acid can be converted to its corresponding ester and then reacted with hydrazine (B178648) hydrate, which can be a step towards symmetrical amino azine derivatives. researchgate.net

These modifications allow for the fine-tuning of the molecule's properties for various applications in medicinal chemistry and materials science.

| Derivative | Synthesis Method | Reagents | Reference |

| Methyl 4-bromonicotinate | Esterification | Oxalyl chloride, Methanol | googleapis.com |

| Ethyl 4-bromo-2-methylnicotinate | Alkylation/Esterification | Alkylating agent, Ethanol (B145695) | smolecule.com |

| Bicyclic heterocycle-substituted pyridyl compounds | Amidation/Coupling | Oxalyl chloride, Amine | google.com |

| Thiaziadolyl derivatives | Amidation/Coupling | HATU, Amine | google.com |

Role in the Synthesis of Synthetic Intermediate Libraries

In modern drug discovery, the generation of compound libraries for high-throughput screening is a critical endeavor. 4-Bromonicotinic acid is an important building block for creating such libraries, particularly those containing pyridine scaffolds, which are considered privileged structures in medicinal chemistry. google.com A patent describes the use of 4-bromonicotinic acid as a key component in the synthesis of libraries of pyridine-containing macrocyclic compounds. google.com These libraries are designed to exhibit significant spatial and shape diversity, which is a crucial factor for broad biological activity. google.com The resulting collections of novel compounds are then screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, in the search for new therapeutic agents. google.com The defined structure of 4-bromonicotinic acid allows for its systematic incorporation into diverse molecular frameworks, making it an ideal tool for combinatorial chemistry and the exploration of new chemical space. google.com

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromonicotinic acid hydrobromide with high purity?

- Methodology : The synthesis typically involves bromination of nicotinic acid derivatives under controlled conditions. For example, nicotinic acid can be brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in a reflux setup. Post-reaction, purification is achieved via recrystallization using ethanol-water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the hydrobromide salt .

- Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-bromination. Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which analytical techniques are essential for assessing the purity of this compound?

- Key Methods :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (TFA) to quantify purity (≥98%) .

- Residue on Ignition : Follow USP 〈281〉 guidelines: heat a sample with nitric and sulfuric acids, then ignite to assess inorganic impurities (limit: ≤0.1%) .

- Spectrophotometry : UV-Vis absorption at 260 nm can detect aromatic impurities .

Q. How can researchers determine the solubility profile of this compound in different solvents?

- Protocol : Perform gravimetric solubility tests by dissolving incremental amounts of the compound in solvents (e.g., water, DMSO, ethanol) at 25°C. Centrifuge suspensions and quantify dissolved material via UV-Vis calibration curves .

- Data Interpretation : Polar solvents like water and methanol typically show higher solubility due to ionic interactions with the hydrobromide moiety .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, MS) during characterization be resolved?

- Cross-Validation :

- NMR : Compare experimental and NMR shifts with computational predictions (DFT-based tools like Gaussian). For this compound, expect aromatic protons at δ 8.5–9.0 ppm and a carboxylate proton at δ 12–14 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H] (expected m/z: ~261.93 for C₆H₅BrNO₂·HBr). Isotopic patterns for bromine (1:1 ratio for /) should align with theoretical values .

Q. What strategies mitigate decomposition of this compound under varying pH conditions?

- Stability Studies :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC every 24 hours. Acidic conditions (pH <3) stabilize the hydrobromide salt, while alkaline conditions (pH >9) promote hydrolysis of the bromine substituent .

- Stabilizers : Add antioxidants like ascorbic acid (0.1% w/v) to aqueous solutions to reduce oxidative degradation .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Modeling Approaches :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., the C-4 bromine atom) prone to nucleophilic attack. Transition state modeling (e.g., using Gaussian) can predict activation energies for reactions with amines or thiols .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Polar solvents stabilize charged intermediates, lowering energy barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。